

Application Notes and Protocols for UNC926 in Protein-Protein Interaction Studies

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Compound of Interest

Compound Name: UNC926

Cat. No.: B10769282

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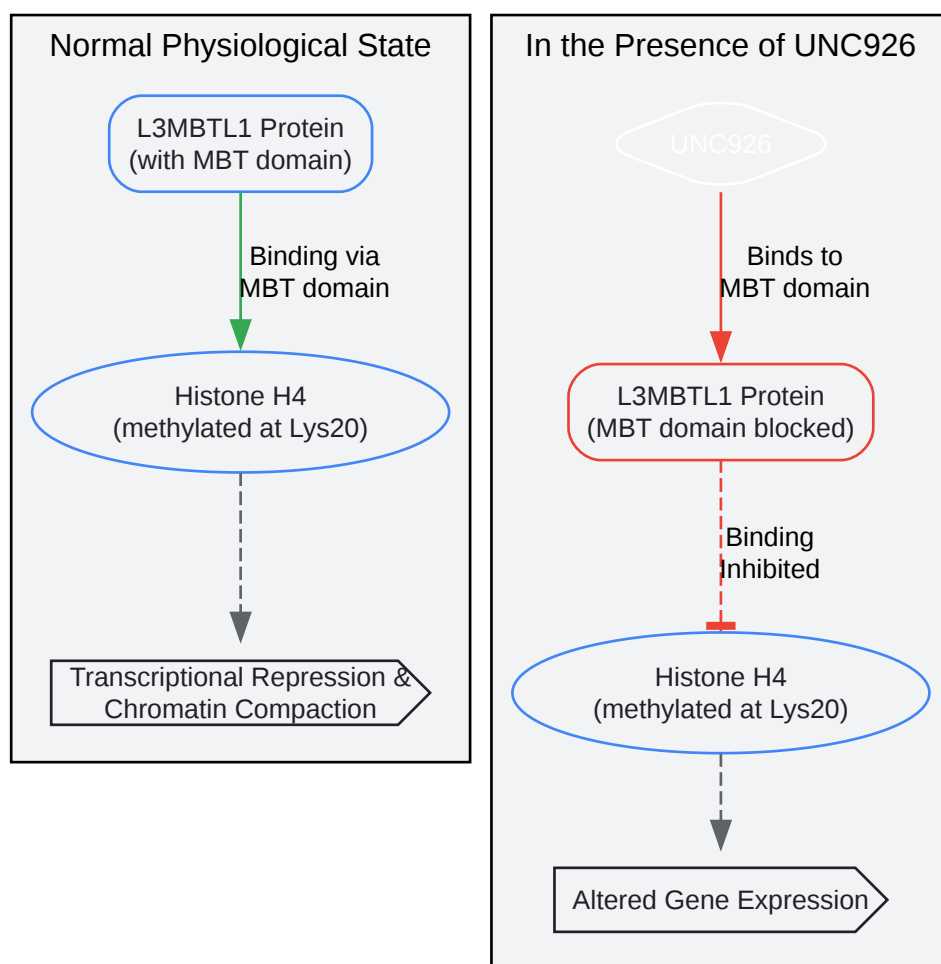
Introduction

UNC926 is a small molecule inhibitor that serves as a chemical probe for studying the protein-protein interactions of the epigenetic reader protein, Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1). Specifically, **UNC926** targets the Malignant Brain Tumor (MBT) domain of L3MBTL1, preventing its association with mono- and di-methylated lysine residues on histone tails, a crucial interaction for the regulation of gene expression and chromatin structure.^{[1][2][3][4][5]} These application notes provide detailed protocols and data presentation guidelines for utilizing **UNC926** to investigate the L3MBTL1-histone interaction.

Mechanism of Action

UNC926 acts as a competitive inhibitor of the MBT domain of L3MBTL1. The MBT domain is a "reader" domain that specifically recognizes and binds to methylated lysine residues on histone proteins, particularly H4K20me1 (histone H4 monomethylated at lysine 20).^{[2][3]} By occupying the binding pocket of the MBT domain, **UNC926** prevents the recruitment of L3MBTL1 to its target sites on chromatin. This disruption of the L3MBTL1-histone interaction can be used to study the downstream biological consequences of L3MBTL1 activity.

A diagram illustrating the mechanism of **UNC926** is presented below.



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Mechanism of **UNC926** Action

Quantitative Data

UNC926 has been characterized by its binding affinity and inhibitory concentration against L3MBTL1 and its close homolog, L3MBTL3. The following table summarizes the key quantitative data for **UNC926**.

Target Protein	Assay Type	Value	Reference
L3MBTL1	Binding Affinity (Kd)	3.9 μ M	[1] [5]
L3MBTL1	Inhibitory Concentration (IC50)	3.9 μ M	[2] [3] [4]
L3MBTL3	Inhibitory Concentration (IC50)	3.2 μ M	[3] [4]

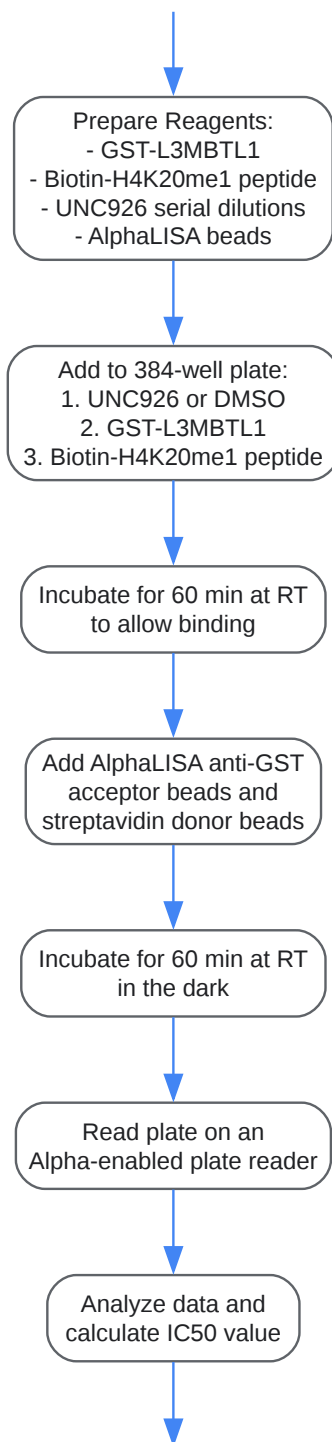
Experimental Protocols

Here we provide detailed protocols for two key experiments to study the effects of **UNC926** on the L3MBTL1-histone protein-protein interaction.

In Vitro L3MBTL1-Histone Peptide Interaction Assay using AlphaLISA

This protocol describes a method to quantify the inhibitory effect of **UNC926** on the interaction between recombinant L3MBTL1 protein and a biotinylated histone H4 peptide monomethylated at lysine 20 (H4K20me1).

Experimental Workflow Diagram:



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AlphaLISA Experimental Workflow

Materials:

- Recombinant GST-tagged L3MBTL1 protein
- Biotinylated H4K20me1 peptide
- **UNC926**
- DMSO (vehicle control)
- AlphaLISA anti-GST Acceptor beads
- Streptavidin-coated Donor beads
- AlphaLISA buffer
- 384-well microplates

Procedure:

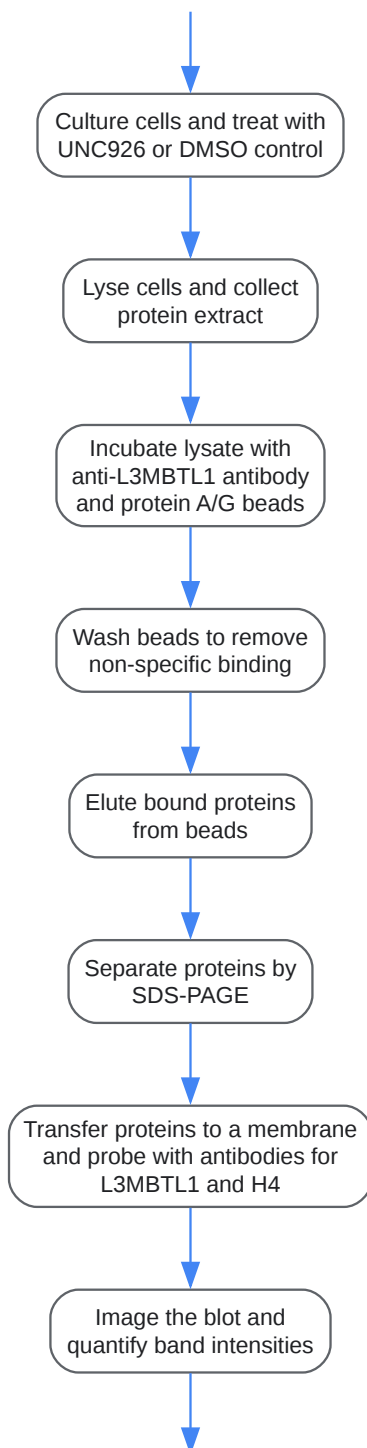
- **UNC926** Preparation: Prepare a serial dilution of **UNC926** in DMSO, and then dilute in AlphaLISA buffer to the desired final concentrations. Include a DMSO-only control.
- Reaction Setup: In a 384-well plate, add the following in order:
 - 5 µL of **UNC926** dilution or DMSO control.
 - 5 µL of GST-L3MBTL1 diluted in AlphaLISA buffer.
 - 5 µL of biotinylated H4K20me1 peptide diluted in AlphaLISA buffer.
- Incubation: Gently mix and incubate the plate at room temperature for 60 minutes.
- Bead Addition: Prepare a mixture of anti-GST acceptor beads and streptavidin donor beads in AlphaLISA buffer. Add 10 µL of this bead mixture to each well.
- Second Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
- Data Acquisition: Read the plate on an Alpha-enabled microplate reader.

- Data Analysis: Plot the AlphaLISA signal against the logarithm of the **UNC926** concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement via Co-Immunoprecipitation (Co-IP) and Western Blot

This protocol aims to demonstrate that **UNC926** can disrupt the interaction between L3MBTL1 and histone H4 in a cellular context.

Experimental Workflow Diagram:



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Co-Immunoprecipitation Workflow

Materials:

- Cell line expressing L3MBTL1 (e.g., HEK293T)
- **UNC926**
- DMSO
- Cell lysis buffer
- Anti-L3MBTL1 antibody for immunoprecipitation
- Protein A/G magnetic beads
- Primary antibodies for Western blot (anti-L3MBTL1, anti-Histone H4)
- Secondary HRP-conjugated antibodies
- SDS-PAGE gels and buffers
- PVDF membrane
- Chemiluminescent substrate

Procedure:

- Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of **UNC926** or DMSO for the desired time.
- Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
- Immunoprecipitation:
 - Pre-clear the cell lysates by incubating with protein A/G beads.
 - Incubate the pre-cleared lysate with an anti-L3MBTL1 antibody overnight at 4°C.
 - Add fresh protein A/G beads and incubate for another 2-4 hours.

- Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting:
 - Separate the eluted proteins on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against L3MBTL1 (to confirm successful IP) and Histone H4 (to detect the co-immunoprecipitated protein).
 - Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the amount of co-immunoprecipitated Histone H4 in **UNC926**-treated samples compared to the DMSO control indicates disruption of the interaction.

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